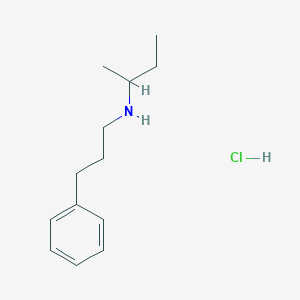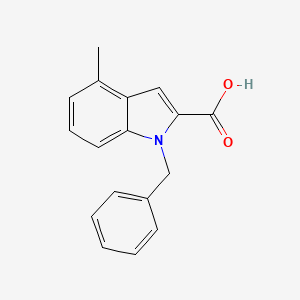
(Butan-2-yl)(pyridin-2-ylmethyl)amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butan-2-yl)(pyridin-2-ylmethyl)amine dihydrochloride, also known as BPMA dihydrochloride, is a synthetic amine derivative of pyridine and butan-2-yl, which has been extensively studied in recent years for its potential applications in scientific research. This compound is a white crystalline solid, insoluble in water, with a molecular weight of 213.14 g/mol and a melting point of 98-99 °C. BPMA dihydrochloride is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry, and has been studied for its potential use in various biochemical and physiological applications.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Ligand Properties
Pyridine derivatives are crucial in coordination chemistry due to their ability to act as ligands, forming complex compounds with metals. Studies highlight the synthesis, properties, and applications of complexes formed with pyridine-based ligands, showcasing their potential in spectroscopy, magnetism, and biological activity. For instance, research on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes illustrates their diverse applications, including their spectroscopic properties and biological relevance (Boča, Jameson, & Linert, 2011).
Synthesis of N-heterocycles
Amine derivatives play a significant role in the synthesis of N-heterocycles, which are core structures in many natural products and pharmaceuticals. The use of tert-butanesulfinamide in asymmetric synthesis of piperidines, pyrrolidines, and azetidines highlights the importance of amine derivatives in accessing structurally diverse and biologically significant N-heterocycles (Philip et al., 2020).
Applications in Medicinal Chemistry
Derivatives of pyridine and similar amines find extensive use in medicinal chemistry, serving as key scaffolds in the development of drugs targeting various diseases. Their incorporation into molecules can significantly affect the pharmacological profile, enhancing activity against targets of interest. For instance, heterocyclic N-oxide molecules, including pyridine derivatives, have shown potential in organic synthesis, catalysis, and drug development, offering new avenues for therapeutic intervention (Li et al., 2019).
Chemosensing Applications
Pyridine derivatives are also utilized in the design of chemosensors due to their ability to bind selectively to ions and molecules, facilitating the detection of various species. Their electronic properties make them excellent candidates for developing sensitive and selective sensors for environmental, biological, and chemical analyses (Abu-Taweel et al., 2022).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, amine-functionalized sorbents, including those derived from pyridine, have been explored for pollutant removal, demonstrating effectiveness in capturing and removing hazardous substances from water and other matrices. Such applications underscore the versatility of pyridine and amine derivatives in addressing environmental challenges (Ateia et al., 2019).
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)butan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-3-9(2)12-8-10-6-4-5-7-11-10;;/h4-7,9,12H,3,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNRYHXNKHHFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=N1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344233.png)

![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344250.png)
![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344252.png)
![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride](/img/structure/B6344257.png)

![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride](/img/structure/B6344268.png)
![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B6344290.png)
![3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344298.png)
![4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344303.png)

![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344315.png)

